2-Prop-2-ynylsulfanylethanol
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Description
Synthesis Analysis
The synthesis of 2-Prop-2-ynylsulfanylethanol and related compounds involves innovative methods that enable the formation of complex molecules. For instance, a [3 + 2]-annulation of prop-2-ynylsulfonium salts and p-quinamines has been developed, offering a novel pathway to hydroindol-5-ones with a methylthio group. This method highlights the compound's role as a novel C2 synthon, facilitating the synthesis of organosulfur compounds under mild conditions (Jia et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Prop-2-ynylsulfanylethanol and its derivatives is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography have been employed to determine the structures of compounds synthesized from prop-2-ynylsulfonium salts, providing insights into their conformation and stereochemistry. These studies reveal the potential of 2-Prop-2-ynylsulfanylethanol in forming diverse molecular architectures (Toda et al., 1985).
Chemical Reactions and Properties
2-Prop-2-ynylsulfanylethanol participates in various chemical reactions, demonstrating its versatility as a reagent. For example, its use in the [4 + 2]-annulation with isatoic anhydrides to synthesize 3-methylthio-4-quinolones underlines its utility in constructing organosulfur compounds. This reactivity opens avenues for synthesizing a wide range of chemically and biologically significant molecules (Chen et al., 2020).
Scientific Research Applications
Palladium-Catalyzed Synthesis
Veltri et al. (2016) explored the use of 2-prop-2-ynylsulfanylethanol in palladium-catalyzed carbonylative synthesis. They found that 2-prop-2-ynylsulfanyl-3 H-benzimidazolium salts can be converted into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides under specific conditions, leading to high yields through an oxidative aminocarbonylation/heterocyclization process (Veltri et al., 2016).
Annulation Reactions
In 2017, Jia et al. developed a [3 + 2]-annulation of prop-2-ynylsulfonium salts, a derivative of 2-prop-2-ynylsulfanylethanol. This method provided access to hydroindol-5-ones with a methylthio group, demonstrating the compound's role as a novel C2 synthon in organosulfur compound synthesis (Jia et al., 2017).
Another study by Jia et al. (2017) showcased sequential [1 + 4]- and [2 + 3]-annulations using prop-2-ynylsulfonium salts to create hexahydropyrrolo[3,2-b]indoles. This method highlights the compound's versatility as a C2 synthon for constructing fused rings containing azaheterocycles (Jia et al., 2017).
Methane Biosynthesis Inhibition
Gunsalus et al. (1978) studied the role of 2-(methylthio)ethanol, a closely related compound, in inhibiting the reduction of methyl-coenzyme M to methane in Methanobacterium thermoautotrophicum. This research is significant in understanding methane biosynthesis and its inhibition (Gunsalus et al., 1978).
Photocatalytic Alcohol Splitting
A study by Chai et al. (2016) investigated the splitting of alcohols like 2-propanol, a compound structurally similar to 2-prop-2-ynylsulfanylethanol, into hydrogen and corresponding carbonyl compounds using a Ni-modified CdS photocatalyst. This work is relevant in the context of hydrogen production and chemical industry applications (Chai et al., 2016).
properties
IUPAC Name |
2-prop-2-ynylsulfanylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h1,6H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBDZFWQHHBULY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967615 |
Source
|
Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-2-ynylsulfanylethanol | |
CAS RN |
5309-77-3 |
Source
|
Record name | NSC76999 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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